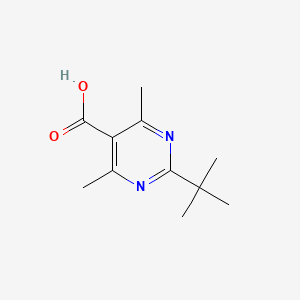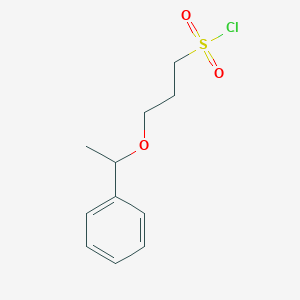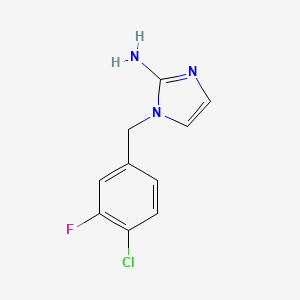
1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a 4-chloro-3-fluorobenzyl group attached to the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine typically involves the reaction of 4-chloro-3-fluorobenzyl bromide with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial factors in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The imidazole ring can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted imidazole derivatives, while oxidation and reduction can lead to different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents enhances its binding affinity to certain enzymes and receptors. The imidazole ring plays a crucial role in stabilizing the compound’s interaction with these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-3-fluorobenzyl bromide
- 3-Fluorobenzyl chloride
- 4-Chloro-3-fluorobenzyl alcohol
Uniqueness
1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine is unique due to the combination of the 4-chloro-3-fluorobenzyl group with the imidazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C10H9ClFN3 |
|---|---|
Molekulargewicht |
225.65 g/mol |
IUPAC-Name |
1-[(4-chloro-3-fluorophenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C10H9ClFN3/c11-8-2-1-7(5-9(8)12)6-15-4-3-14-10(15)13/h1-5H,6H2,(H2,13,14) |
InChI-Schlüssel |
XVAGAAUXMJKIKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN2C=CN=C2N)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


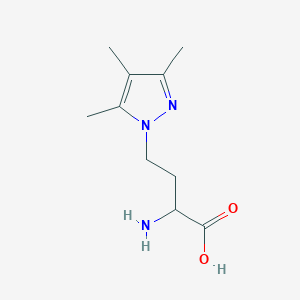
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(piperidin-1-yl)benzoic acid](/img/structure/B13633475.png)

![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13633516.png)


![4-Methyl-2-oxabicyclo[2.2.1]heptan-6-amine](/img/structure/B13633529.png)
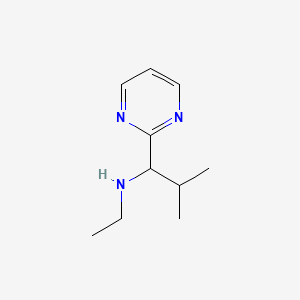


![Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13633551.png)

